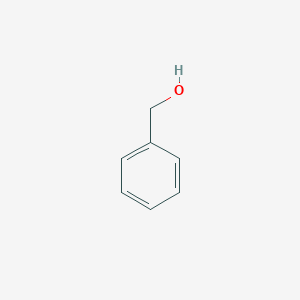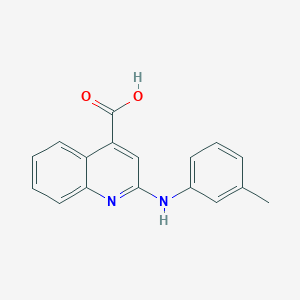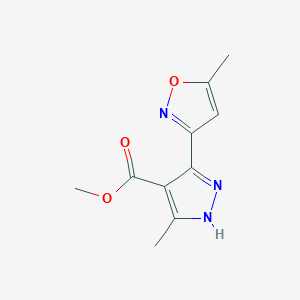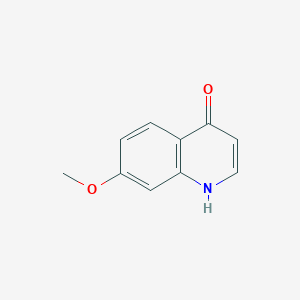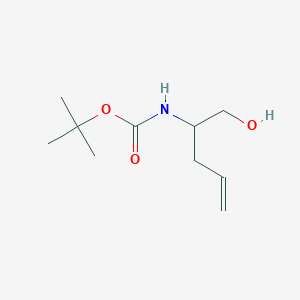
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for the removal of glutamate from the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders. TBOA has been shown to be effective in reducing the symptoms of these disorders in animal models, making it a promising target for further research.
Mecanismo De Acción
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate acts as a potent inhibitor of glutamate transporters, preventing the removal of glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can result in increased excitotoxicity and neuronal damage. However, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to have neuroprotective effects in some contexts, suggesting that its mechanism of action is complex and context-dependent.
Biochemical and Physiological Effects
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate transporters, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to modulate the activity of other neurotransmitter systems, including GABA and dopamine. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has several advantages as a research tool. It is a potent and specific inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate transporters in various biological processes. However, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate also has several limitations. It is highly toxic and can cause neuronal damage at high concentrations, making it difficult to use in vivo. Additionally, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has a short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. One area of interest is the development of more potent and specific inhibitors of glutamate transporters. Another area of interest is the development of new methods for delivering tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate to specific regions of the brain, which could help to reduce its toxicity and increase its effectiveness. Finally, further research is needed to fully understand the complex mechanism of action of tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate and its potential applications in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with 4-penten-2-ol in the presence of a base catalyst. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.
Aplicaciones Científicas De Investigación
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has been extensively studied in the context of its potential therapeutic applications. Studies have shown that tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate is effective in reducing the symptoms of a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to be effective in reducing the symptoms of addiction and depression in animal models.
Propiedades
IUPAC Name |
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSMVSRKFOYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)
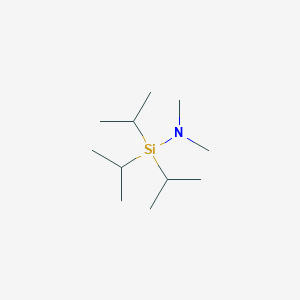
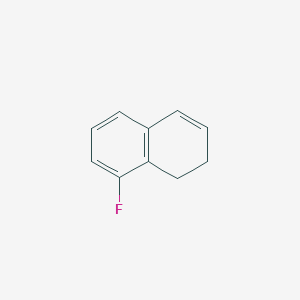
![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)

